7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with chloroacetic acid under acidic conditions to form 1,3-benzodioxole.
Introduction of the Chloro Group: The chloro group is introduced by chlorination of the benzodioxole ring using thionyl chloride or phosphorus pentachloride.
Coupling with Chromen-2-one: The chlorinated benzodioxole is then coupled with 4-(4-methoxyphenyl)-2H-chromen-2-one using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form corresponding amines or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amines or thioethers.
Scientific Research Applications
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to the presence of both a chloro and a methoxy group, which confer distinct chemical properties and potential biological activities. Its structural complexity and functional groups make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(4-methoxyphenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO6/c1-27-16-4-2-14(3-5-16)19-10-24(26)31-21-9-17(6-7-18(19)21)28-12-15-8-22-23(11-20(15)25)30-13-29-22/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRYCVGIBWFQMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC5=C(C=C4Cl)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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